Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate
Description
The compound Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a thiophene-based derivative characterized by three key substituents:
- Position 2: A 2-(4-methylpiperidin-1-yl)acetamido group, introducing a tertiary amine moiety linked via an acetamide bridge.
- Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.
The compound’s design likely aims to balance lipophilicity (via the methylpiperidine and furan groups) and bioavailability (via the ethyl carboxylate) .
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-4-25-20(24)18-15(16-6-5-14(3)26-16)12-27-19(18)21-17(23)11-22-9-7-13(2)8-10-22/h5-6,12-13H,4,7-11H2,1-3H3,(H,21,23) |
InChI Key |
RUYJYHHANILZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CCC(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene intermediates, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Thiophene Derivatives
Key Observations :
- Lipophilicity : The target compound’s 5-methylfuran and methylpiperidine groups likely confer moderate lipophilicity, intermediate between phenyl-substituted analogs (e.g., ) and highly polar diethyl carboxylates (). This balance may improve blood-brain barrier penetration compared to bulky fluorophenyl derivatives () .
- Bioactivity: Phenylamino and pyrazolo-pyrimidinyl substituents () correlate with antimicrobial and kinase-inhibitory activities, respectively. The target’s acetamido group may enhance stability over reactive amines (e.g., ’s 2-amino-thiophene derivatives) .
Pharmacological and Antimicrobial Activity
Insights :
- The absence of halogens (e.g., bromine in ’s 2a/2b ) in the target compound may reduce cytotoxicity but also lower antimicrobial efficacy compared to halogenated analogs .
- The methylpiperidine moiety could enhance CNS-targeted activity, unlike phenylamino derivatives () that primarily exhibit peripheral effects .
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound features a thiophene core substituted with an ethyl ester , a furan ring , and a piperidine moiety . Its molecular formula is , with a molecular weight of approximately 422.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular growth .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, effective against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Inflammatory Response Modulation :
- Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C25H30N2O4 | Anticancer, Antimicrobial |
| Compound B | C22H28N2O3 | Antimicrobial Only |
| Compound C | C25H32N2O5 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
